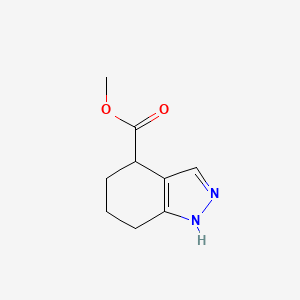![molecular formula C12H19N5 B1444233 1-{[4-(嘧啶-2-基)哌嗪-1-基]甲基}环丙-1-胺 CAS No. 1497300-19-2](/img/structure/B1444233.png)
1-{[4-(嘧啶-2-基)哌嗪-1-基]甲基}环丙-1-胺
描述
This compound is a piperazine-based derivative . It’s a complex organic molecule with potential applications in various fields.
Synthesis Analysis
The synthesis of this compound involves complex organic reactions . The exact process can vary depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name: 1-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}cyclopropanamine . Its InChI Code is 1S/C12H19N5/c13-12(2-3-12)10-16-6-8-17(9-7-16)11-14-4-1-5-15-11/h1,4-5H,2-3,6-10,13H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.32 .科学研究应用
化学合成和衍生物开发
- 这种化学物质已被用于合成新型N-环烷烃、吗啉、哌嗪和各种其他含有嘧啶部分的衍生物。这些化合物是通过分子内环化获得的,展示了该化学物质在杂环合成中的多功能性 (Ho & Suen, 2013).
抗癌研究
- 在肿瘤学领域,该化学物质的衍生物已被合成并评估其抗增殖作用。某些衍生物对人类癌细胞系表现出显着的活性,突出了其作为抗癌研究先导化合物的潜力 (Mallesha等人,2012).
药物代谢研究
- 该化学物质衍生物的代谢,例如氟马替尼(一种酪氨酸激酶抑制剂),已在慢性粒细胞白血病患者中进行了研究。这些研究提供了对药物代谢途径和潜在药代动力学性质的见解 (Gong等人,2010).
神经化学研究
- 衍生物也已在神经化学中得到探索。含有该化学物质的化合物已被合成并评估为潜在的抗精神病剂。这些研究有助于了解该化学物质与多巴胺和血清素受体的相互作用,这对于治疗精神疾病很重要 (Raviña等人,2000).
药代动力学和ADME研究
- 在药代动力学研究中,衍生物已用于专注于药物吸收、分布、代谢和排泄(ADME)的研究,增强了我们对含有该化学物质的药物在体内行为的理解 (Zhang等人,2005).
作用机制
Target of Action
Similar compounds have been found to target poly (adp-ribose) polymerase (parp) in human breast cancer cells .
Mode of Action
It can be inferred from similar compounds that they inhibit the catalytical activity of parp1, enhance cleavage of parp1, and increase phosphorylation of h2ax .
Biochemical Pathways
Similar compounds have been found to affect the parp pathway, leading to increased phosphorylation of h2ax .
Result of Action
Similar compounds have been found to produce loss of cell viability in mcf-10a cells .
生化分析
Biochemical Properties
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with α2-adrenergic receptors and 5-HT1A receptors . These interactions are crucial for its potential use as a therapeutic agent, particularly in the modulation of neurotransmitter systems. The compound’s ability to bind to these receptors suggests its potential role in treating neurological disorders.
Cellular Effects
The effects of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the viability of certain cell lines, such as MCF-10A cells, with IC50 values comparable to known therapeutic agents . Additionally, it has been observed to impact the phosphorylation of H2AX in MCF-7 cells, indicating its role in DNA damage response and repair mechanisms .
Molecular Mechanism
At the molecular level, 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist of α2-adrenergic receptors and a partial agonist of 5-HT1A receptors . These interactions lead to the inhibition or activation of downstream signaling pathways, resulting in changes in gene expression and cellular responses. The compound’s ability to modulate these pathways highlights its potential as a therapeutic agent for neurological and psychiatric disorders.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine in laboratory settings are critical for its long-term use. Studies have shown that the compound is stable under normal storage conditions but may degrade over time when exposed to certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful consideration of its stability and degradation products in experimental designs.
Dosage Effects in Animal Models
The effects of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating the importance of dose optimization for achieving the desired therapeutic outcomes without causing harm.
Metabolic Pathways
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile. Understanding these pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross biological membranes and reach its target sites is crucial for its efficacy as a therapeutic agent.
Subcellular Localization
The subcellular localization of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns can influence the compound’s interactions with biomolecules and its overall therapeutic potential.
属性
IUPAC Name |
1-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-12(2-3-12)10-16-6-8-17(9-7-16)11-14-4-1-5-15-11/h1,4-5H,2-3,6-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGQCAJJLXNVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCN(CC2)C3=NC=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


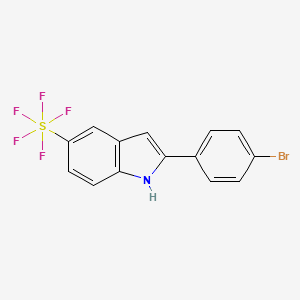
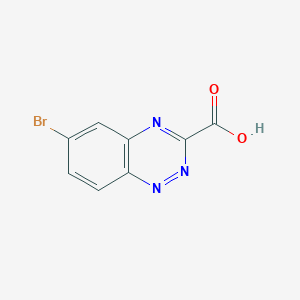
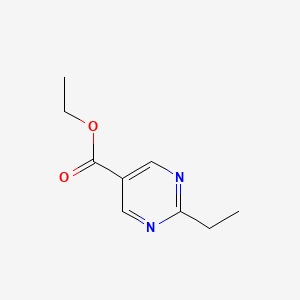

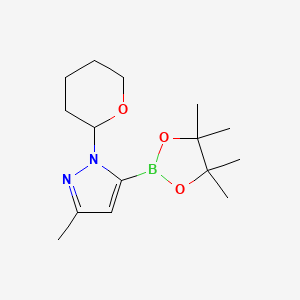
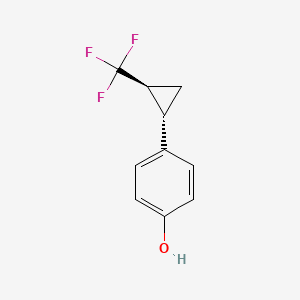
![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)
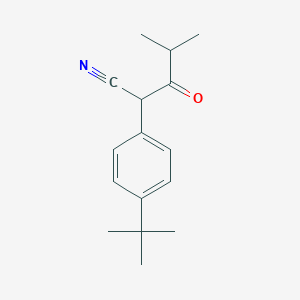
![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)
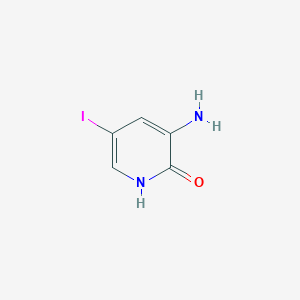
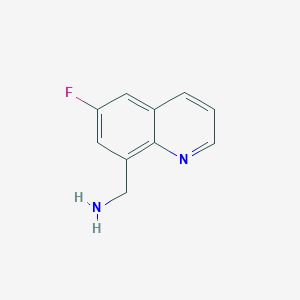
![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)
